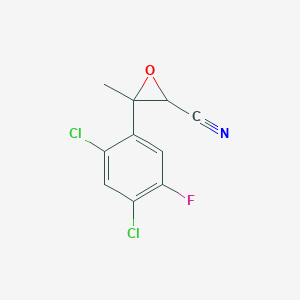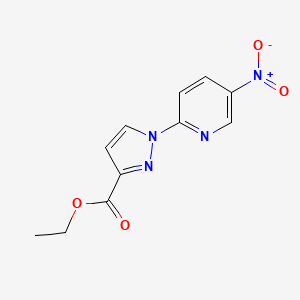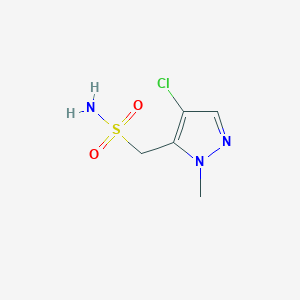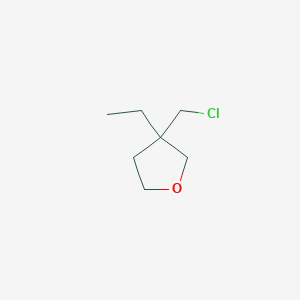
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that features a unique combination of halogenated aromatic and oxirane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the oxirane ring .
Industrial Production Methods
The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Epoxide ring-opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide ring-opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the oxirane ring.
Major Products Formed
Substitution reactions: Products include various substituted derivatives depending on the nucleophile used.
Ring-opening reactions: Products include diols, amino alcohols, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with biological targets such as enzymes and receptors. The compound’s halogenated aromatic ring and oxirane group allow it to form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the halogenated aromatic core and exhibit similar reactivity and applications.
Oxirane-containing compounds: Compounds with oxirane rings are known for their reactivity and use in various synthetic applications.
Uniqueness
3-(2,4-Dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile is unique due to the combination of its halogenated aromatic ring, oxirane group, and nitrile functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H6Cl2FNO |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
3-(2,4-dichloro-5-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FNO/c1-10(9(4-14)15-10)5-2-8(13)7(12)3-6(5)11/h2-3,9H,1H3 |
InChI-Schlüssel |
RDGKXUPJUWCXAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C#N)C2=CC(=C(C=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)


![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)




![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)


